4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
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Overview
Description
“4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid” is a complex organic compound. It has a molecular weight of 449.93 . The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H24ClNO4/c27-19-13-11-18 (12-14-19)16-28 (15-5-10-25 (29)30)26 (31)32-17-24-22-8-3-1-6-20 (22)21-7-2-4-9-23 (21)24/h1-4,6-9,11-14,24H,5,10,15-17H2, (H,29,30) . This code can be used to generate a 3D structure of the molecule using appropriate software.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I have access to.Scientific Research Applications
Molecular Docking and Structural Studies
Research demonstrates the importance of butanoic acid derivatives in molecular docking studies, highlighting their potential in bonding and biological activities. For instance, a comparative study on similar compounds showed their ability to inhibit Placenta Growth Factor (PIGF-1), suggesting pharmacological significance. The study employed spectroscopic and structural investigations, including FT-IR, FT-Raman spectra, and DFT calculations, to understand the stability, reactivity, and noncovalent interactions like hydrogen bonding and Van der Waals interaction within the molecules (Vanasundari et al., 2018).
Synthesis and Chemical Properties
The synthesis of related compounds, such as amino acid derivatives, showcases their utility in generating novel biomaterials or therapeutics. For example, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative highlights the methodological advancements in obtaining non-proteinogenic amino acids with good overall yield, illustrating the compound's relevance in synthetic chemistry and potential biomedical applications (Adamczyk & Reddy, 2001).
Supramolecular and Biomedical Research
The fluorenylmethoxycarbonyl (Fmoc) amino acids, closely related to the queried compound, have seen increasing interest for their roles in developing novel hydrogelators, biomaterials, and therapeutics. A comprehensive summary of noncovalent interactions and supramolecular synthon patterns among amino acids with the Fmoc moiety points to a systematic understanding essential for recognizing their properties in biomedical research (Bojarska et al., 2020).
Optical and Electronic Applications
Another study on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, closely related to the compound of interest, demonstrates its use as a photolabile protecting group in the optical gating of synthetic ion channels. This research signifies the compound's potential in creating nanofluidic devices for light-induced controlled release, sensing, and information processing, highlighting its multifunctional applications beyond biomedical research (Ali et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4/c27-19-13-11-18(12-14-19)16-28(15-5-10-25(29)30)26(31)32-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24H,5,10,15-17H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWKJHRSPUIDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCC(=O)O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137580-02-8 |
Source
|
Record name | 4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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